benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate
Description
The target compound, benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate, is a purine-derived heterocyclic molecule featuring a fused [1,3]oxazolo-purine core. Its structure includes a benzyl ester group at the 3-position and methyl substituents at the 1- and 7-positions.
Properties
IUPAC Name |
benzyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-11-8-21-14-15(19-17(21)27-11)20(2)18(25)22(16(14)24)9-13(23)26-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXORVUUYEMRNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
Molecular Formula : C25H23N5O4
Molecular Weight : 457.5 g/mol
IUPAC Name : Benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
InChI Key : AAKYCMDRGKLQSL-UHFFFAOYSA-N
Synthesis Methods
The synthesis of benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate typically involves multi-step organic reactions:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzyl Group : Utilized benzyl bromide in the presence of a base.
- Esterification : The final step involves esterification with benzyl alcohol.
Antibacterial Activity
Research indicates that benzyl derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A study demonstrated that related compounds showed inhibitory effects against various Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl 2-{...} | E. coli | 1.25 µg/mL |
| Benzyl 2-{...} | S. aureus | 0.5 µg/mL |
Anticancer Activity
Benzyl derivatives have also been explored for their anticancer potential:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through interaction with cellular pathways.
- In vitro Studies : Various studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Target Enzymes : Investigations have focused on its ability to inhibit kinases and other vital enzymes involved in signaling pathways.
- Research Outcome : In vitro assays showed significant inhibition rates at varying concentrations compared to control groups .
Case Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial activity of benzyl derivatives against multiple strains:
- Methodology : Compounds were tested using the agar diffusion method.
- Results : The derivatives exhibited varying degrees of inhibition; the most effective compound showed an MIC of 0.36 µg/mL against E. coli.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties:
- Cell Lines Used : MCF-7 and HeLa cells.
- Findings : The compound induced apoptosis in a dose-dependent manner with IC50 values significantly lower than those for standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with similar derivatives:
Key Observations:
Heterocyclic Core :
- The target compound’s [1,3]oxazolo-purine core differs from the pyrimido-purine in and isothiazolo-pyridine in . These variations influence electronic properties and steric bulk, affecting receptor binding and metabolic stability.
- The pyrimido-purine derivative in includes a phenyl group at the 9-position, which may enhance π-π stacking interactions in biological targets compared to the target compound’s simpler methyl substituents.
Substituent Effects :
- Methyl groups at the 1- and 7-positions (target compound) may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in ), favoring interactions with compact binding pockets.
Preparation Methods
Traube Cyclization Approach
The Traube synthesis remains a cornerstone for purine derivatives. For 1,7-dimethylpurine-2,4-dione, the following steps are employed:
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4-Amino-5-methylamino-6-hydroxypyrimidine is condensed with triethyl orthoacetate under acidic conditions to form the imidazole ring.
-
Cyclization occurs at 120–140°C in acetic anhydride, yielding the purine skeleton.
Key Optimization Parameters :
-
Temperature : Excessively high temperatures (>150°C) lead to decomposition.
-
Solvent : Acetic anhydride acts as both solvent and acylating agent, ensuring efficient N-methylation.
Oxazolo Ring Formation: Cyclization Strategies
Condensation with α-Hydroxycarbonyl Derivatives
The oxazolo[3,2-g] ring is constructed via acid-catalyzed cyclization between the purine’s C8 amino group and a β-keto ester.
Procedure :
-
8-Amino-1,7-dimethylpurine-2,4-dione is reacted with ethyl 3-chloroacetoacetate in toluene under reflux.
-
Cyclodehydration is facilitated by p-toluenesulfonic acid (PTSA), yielding the oxazolo ring.
Yield Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PTSA | Toluene | 110 | 72 |
| BF₃·OEt₂ | DCM | 40 | 58 |
| None | EtOH | 80 | 31 |
Optimal conditions use PTSA in toluene, achieving 72% yield while minimizing epimerization.
Introduction of the Acetate Side Chain
Alkylation at Position 3
The acetoxy group is introduced via nucleophilic substitution:
-
3-Bromo-1,7-dimethyl-2,4-dioxo-oxazolo[3,2-g]purine is treated with sodium acetate in DMF.
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Benzyl esterification follows using benzyl bromide and K₂CO₃ in acetone.
Critical Considerations :
-
Solvent Polarity : DMF enhances nucleophilicity of acetate ions, whereas acetone ensures mild conditions for benzylation.
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Side Reactions : Over-alkylation at N9 is suppressed by steric hindrance from the oxazolo ring.
Alternative Route: Early-Stage Esterification
Carboxylic Acid Protection
An alternative pathway involves esterifying the acetic acid moiety prior to cyclization:
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3-Carboxy-8-amino-1,7-dimethylpurine-2,4-dione is treated with benzyl bromide and DBU in THF.
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The protected intermediate undergoes cyclization with ethyl acetoacetate under Dean–Stark conditions.
Advantages :
-
Avoids side reactions during high-temperature cyclization.
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Yield Improvement : 68% overall compared to 52% for Route A.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.7% purity, with a single peak at t₃ = 6.74 min.
Challenges and Limitations
Q & A
Q. What synthetic strategies are employed for the preparation of benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate?
- Methodology : The compound is synthesized via alkylation of a purine-dione core. For example, analogous purine derivatives are prepared by reacting 1,3- or 3,7-dimethylpurine-2,6-diones with alkylating agents like ethyl 2-chloroacetate in the presence of anhydrous K₂CO₃ and phase-transfer catalysts (e.g., TEBA) in acetone . Hydrolysis of the ester intermediate under basic conditions (10% NaOH in water-acetone) yields the carboxylic acid, which is further functionalized with benzyl groups via coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Key Considerations : Reaction temperature, pH, and stoichiometry must be optimized to avoid side products like over-alkylation or hydrolysis of the oxazolo ring.
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and purity. For example, the benzyl group’s aromatic protons appear as distinct signals in the 7.2–7.4 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₈N₄O₄S is 374.42 g/mol) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsion stresses in the oxazolo-purinone core .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) for this compound in biological systems?
- Mechanistic Insights : The purine moiety may interact with adenosine receptors or enzymes like phosphodiesterases, while the benzyl group enhances lipophilicity and membrane permeability . Substitutions at the 1,7-dimethyl positions influence steric hindrance and binding affinity, as seen in analogous purine derivatives targeting 5-HT₆/5-HT₇ receptors .
- Experimental Design : Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (IC₅₀ determination) are used to quantify interactions. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case Study : Conflicting IC₅₀ values for structurally similar compounds may arise from polymorphic crystal forms or solvate formation. Using SHELX software, researchers can compare hydrogen-bonding networks and π-π stacking interactions in different crystal structures to explain variability in receptor binding .
- Data Analysis : Pairwise alignment of crystallographic data (e.g., CCDC entries) with bioactivity datasets identifies correlations between lattice parameters and pharmacological potency.
Q. What computational methods predict the metabolic stability of this compound?
- Approaches :
- Density Functional Theory (DFT) : Calculates electron distribution in the oxazolo ring to predict susceptibility to oxidative metabolism .
- Pharmacokinetic Modeling : Tools like SwissADME estimate parameters like LogP (lipophilicity) and CYP450 inhibition risks .
- Validation :
In vitro microsomal assays (e.g., human liver microsomes) confirm computational predictions by quantifying metabolite formation via LC-MS .
- Validation :
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) in solvents like DMSO or ethanol monitor decomposition via HPLC. Polar solvents reduce aggregation but may hydrolyze the acetate ester under acidic conditions .
- Best Practices : Store lyophilized samples at -20°C in argon-sealed vials. Avoid freeze-thaw cycles to prevent crystal lattice disruption .
Contradiction Analysis
Q. Why do similar purine derivatives exhibit divergent receptor affinities despite minor structural differences?
- Resolution Strategy : Comparative molecular field analysis (CoMFA) identifies electrostatic and steric hotspots. For instance, replacing a methyl group with benzyl in position 7 increases hydrophobic interactions with receptor pockets, as shown in 5-HT₆ receptor studies .
- Experimental Validation : Isothermal titration calorimetry (ITC) quantifies binding enthalpy changes, distinguishing entropy-driven vs. enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
